6-Methyl-9H-pyrido[2,3-b]indole
Overview
Description
6-Methyl-9H-pyrido[2,3-b]indole is a chemical compound with the molecular formula C13H12N2O .
Synthesis Analysis
A series of pyrido[2,3-b]indole derivatives was synthesized via a novel multicomponent reaction catalyzed by ferric hydrogen sulfate . The methodology was extended to the synthesis of a variety of 2,9-dihydro-2-oxo-4-aryl-1H-pyrido[2,3-b]indole-3-carbonitriles .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction mixture was then partitioned between dichloromethane and water with the lithium carboxylate 8 being insoluble in both layers, but precipitating exclusively in the dichloromethane layer .Physical And Chemical Properties Analysis
The molecular weight of this compound is 212.2472 .Mechanism of Action
While specific information on the mechanism of action for 6-Methyl-9H-pyrido[2,3-b]indole was not found, it is known that this compound belongs to the class of organic compounds known as harmala alkaloids . These compounds are based on harmaline, harmine, harmalol, harman or a derivative of those parents, which are beta-carbolines, consisting of a pyrimidine fused to the pyrrole moiety of an indole to form a pyrido[3,4-b]indole .
Safety and Hazards
Future Directions
While specific future directions for 6-Methyl-9H-pyrido[2,3-b]indole were not found, it is worth noting that pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
properties
IUPAC Name |
6-methyl-9H-pyrido[2,3-b]indole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-4-5-11-10(7-8)9-3-2-6-13-12(9)14-11/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJSKOXEKNZSFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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